



# **Application Notes and Protocols: Biocompatibility Testing of Calcium Silicate-Based Endodontic Sealers**

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These application notes provide a comprehensive overview of the methodologies used to assess the biocompatibility of calcium silicate-based endodontic sealers. The protocols and data presented are designed to guide researchers in evaluating the safety and efficacy of these dental materials.

### Introduction

Calcium silicate-based endodontic sealers are widely used in root canal therapy due to their favorable physicochemical and biological properties.[1] Biocompatibility is a critical attribute, as these materials come into direct contact with periradicular tissues.[1][2] This document outlines the key in vitro and in vivo tests for evaluating the biocompatibility of these sealers, including cytotoxicity, genotoxicity, and inflammatory response.

## In Vitro Biocompatibility Testing

In vitro assays are essential for initial screening of the biological effects of endodontic sealers. [2] These tests are typically conducted on cell lines such as human dental pulp stem cells (hDPSCs), human periodontal ligament fibroblasts (hPDLFs), or established fibroblast cell lines like L929.[3][4]



## **Cytotoxicity Assays**

Cytotoxicity assays measure the extent to which a material is toxic to cells.[5] Several methods are commonly employed, with results often varying based on the sealer's composition, setting time, and the concentration of the material's extract.[1][5] Bioactive endodontic sealers generally appear to have a lower cytotoxic potential in vitro.[1]

Table 1: Summary of In Vitro Cytotoxicity Data for Calcium Silicate-Based Sealers



Sealer Type	Assay	Cell Line	Key Findings	Reference
Calcium Silicate- based (e.g., EndoSequence BC, MTA Fillapex)	WST-1	MC3T3-E1	Showed strong cell viability compared to resin-based AH Plus.	[6]
Calcium Silicate- based (e.g., BioRoot RCS)	Comet Assay	Gingival Fibroblasts	Showed statistically higher DNA damage compared to the negative control.	[7]
Calcium Silicate- based (e.g., TotalFill BC Sealer)	MTT Assay	Human Periodontal Ligament Fibroblasts (HPDLF)	Exhibited the lowest cytotoxicity compared to AH Plus, MTA-Fillapex, Apexit Plus, and Sealapex.	[8]
Calcium Silicate- based (e.g., MTA Plus)	MTT & Neutral Red	Human Dental Pulp Cells (hDPCs)	Showed suitable cell viability rates (90-135%) at all dilutions.	[9]
Resin-based (e.g., AH Plus)	MTT Assay	L929 Fibroblasts	Found to be non-cytotoxic in one study, but highly cytotoxic in others, highlighting methodological influences.	[10][11]
Calcium Hydroxide-based	MTT Assay	L929 Fibroblasts	Displayed high cytotoxicity that	[10]



(e.g., Sealapex)

did not decrease over time in one study.

## **Experimental Protocol: MTT Assay for Cytotoxicity**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cell metabolic activity.[12][13]

#### Materials:

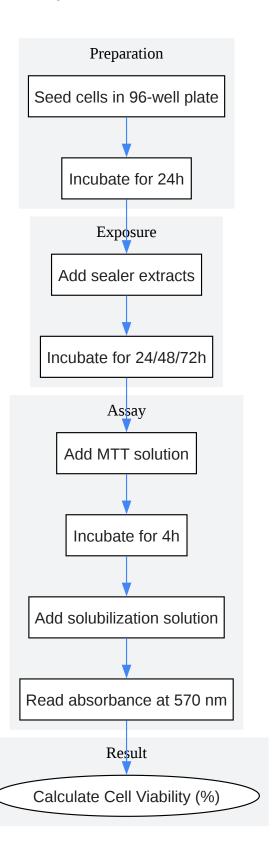
- Endodontic sealer extract (prepared by incubating the set sealer in culture medium)[8][10]
- Cell line (e.g., L929 fibroblasts, hPDLFs)
- 96-well microplate
- MTT solution (5 mg/mL in PBS)[13]
- Solubilization solution (e.g., isopropanol, DMSO)[12][13]
- Plate reader (570 nm)[13]

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10<sup>5</sup> cells/mL and incubate for 24 hours to allow for attachment.[14]
- Material Exposure: Remove the culture medium and expose the cells to various concentrations of the sealer extract (e.g., 1:1, 1:2, 1:4 dilutions) for 24, 48, and 72 hours.[8]
   [11]
- MTT Addition: After the exposure period, remove the extract and add 50  $\mu$ L of MTT solution to each well. Incubate for 4 hours at 37°C.[14]
- Formazan Solubilization: Discard the MTT solution and add 100 μL of isopropanol to each well to dissolve the formazan crystals.[14]



• Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[13] Cell viability is expressed as a percentage relative to the untreated control group.





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Fig. 1: MTT Assay Workflow for Cytotoxicity Testing.

## **Genotoxicity Assays**

Genotoxicity assays evaluate the potential of a substance to damage the genetic material within a cell.[15][16]

Table 2: Summary of In Vitro Genotoxicity Data

Sealer Type	Assay	Cell Line	Key Findings	Reference
Calcium Silicate- based (BioRoot RCS) & Epoxy- based (AH Plus)	Comet Assay	Gingival Fibroblasts	Both sealers induced statistically significant DNA damage compared to the negative control.	[7]
Zinc Oxide Eugenol-based	Comet & Micronucleus Assays	Fibroblast cell line	Was found to be genotoxic and induced more DNA damage.	[11]
Calcium Silicate- based (iRoot SP)	Comet & Micronucleus Assays	Fibroblast cell line	Showed the least toxicity among the tested sealers.	[11]

## **Experimental Protocol: Comet Assay for Genotoxicity**

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[17]

### Materials:

Sealer extracts

## Methodological & Application

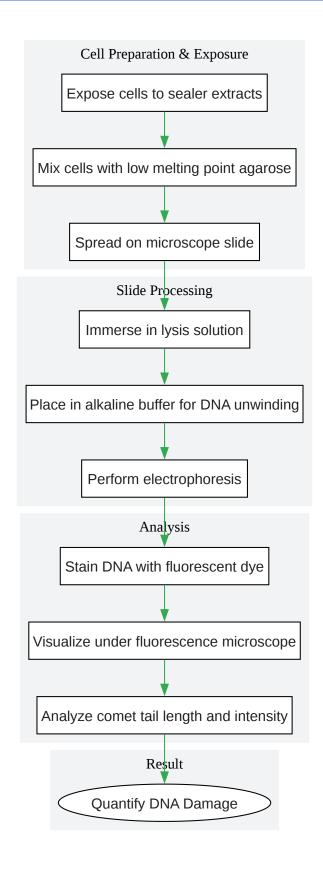


- Cell line (e.g., human lymphocytes, HepG2)[7][17]
- Microscope slides
- Low melting point agarose
- Lysis solution
- Alkaline electrophoresis buffer
- DNA staining dye (e.g., ethidium bromide, DAPI)[17][18]
- Fluorescence microscope

### Procedure:

- Cell Exposure: Expose cells to sealer extracts for a defined period (e.g., 24 and 48 hours).
- Cell Embedding: Mix the treated cells with low melting point agarose and spread onto a microscope slide.
- Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the nuclear material.
- Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
- Electrophoresis: Perform electrophoresis, during which damaged DNA fragments migrate out of the nucleus, forming a "comet tail".[18]
- Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.[17]





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Fig. 2: Comet Assay Workflow for Genotoxicity Assessment.



# **In Vivo Biocompatibility Testing**

In vivo studies are crucial to evaluate the tissue response to endodontic sealers in a living organism.[19] These studies often involve implanting the material into the subcutaneous or intraosseous tissue of animal models like rats or dogs.[1][20]

Table 3: Summary of In Vivo Inflammatory Response Data



Sealer Type	Animal Model	Implantation Site	Key Findings	Reference
Resin-free Calcium Silicate (TotalFill BC Sealer)	Dog	Periapical tissue	Induced a significantly lower inflammatory response and higher new bone formation compared to MTA Fillapex.	[21][22]
Resin-based Calcium Silicate (MTA Fillapex)	Dog	Periapical tissue	Elicited a high inflammatory response at one month, which diminished over four months.	[21][23]
Calcium Silicate- based (CeraSeal)	Rat	Subcutaneous tissue	Exhibited a milder inflammatory response compared to NeoSEALER Flo and AH-Plus.	[20]
Resin-based (AH-Plus)	Rat	Subcutaneous tissue	Demonstrated the thickest fibrous capsule formation.	[20]

## **Experimental Protocol: Subcutaneous Implantation**

This protocol describes the evaluation of tissue response to sealers implanted in the subcutaneous tissue of rats.[20]

Materials:



- Endodontic sealers
- Polyethylene tubes
- Male rats
- Surgical instruments
- Histological processing reagents (formalin, paraffin, etc.)
- Stains (Hematoxylin and Eosin)

#### Procedure:

- Implant Preparation: Fill polyethylene tubes with the mixed endodontic sealers.
- Animal Surgery: Anesthetize the rats and make small incisions on their dorsal side. Insert the filled polyethylene tubes into the subcutaneous tissue.
- Post-operative Care: Suture the incisions and provide post-operative care.
- Explantation: After predetermined time points (e.g., 3, 7, and 30 days), euthanize the animals and retrieve the implants along with the surrounding tissue.[20]
- Histological Analysis: Fix the tissue samples in formalin, process them for paraffin embedding, and section them. Stain the sections with Hematoxylin and Eosin (H&E).
- Evaluation: Microscopically evaluate the tissue response, focusing on the thickness of the fibrous capsule, the severity of the inflammatory response, and the presence of giant cells. [20]

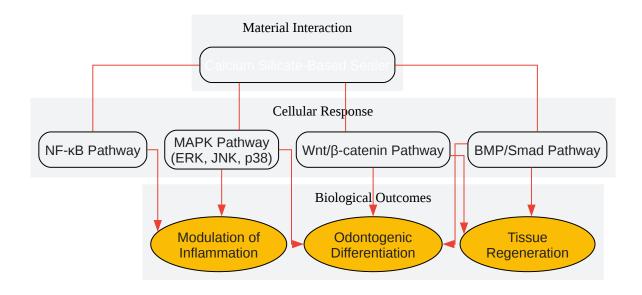
# **Signaling Pathways in Biocompatibility**

Calcium silicate-based materials can modulate various cellular signaling pathways, influencing cell differentiation, inflammation, and tissue regeneration.[3][24] Understanding these pathways is crucial for developing new bioactive materials.



Key signaling pathways involved in the cellular response to hydraulic calcium silicate-based cements include:

- MAPK (Mitogen-Activated Protein Kinase) Pathway: Including its subfamilies ERK, JNK, and p38, this pathway is involved in regulating cell differentiation and cytokine expression.[3][25]
- NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Plays a central role in inflammatory and immune responses.[3][25]
- Wnt/β-catenin Pathway: Involved in cell fate decisions and tissue development.[3]
- BMP/Smad Pathway: Crucial for bone and dentin formation.[3]



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Fig. 3: Key Signaling Pathways Modulated by Calcium Silicate-Based Sealers.

## Conclusion

The biocompatibility of calcium silicate-based endodontic sealers is a multifaceted property that requires a combination of in vitro and in vivo testing for a thorough evaluation. While these



materials generally exhibit favorable biocompatibility, their performance can be influenced by their specific composition and the experimental conditions.[5] The protocols and data presented here provide a framework for the standardized assessment of these important dental materials.

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